1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea, commonly referred to as PZM21, is a synthetic compound with notable pharmacological properties. It is classified as a selective μ-opioid receptor agonist, exhibiting significant potential in pain management while minimizing adverse effects associated with traditional opioids. The compound is characterized by its unique molecular structure and mechanisms of action, which contribute to its therapeutic efficacy.
PZM21 was developed as part of research aimed at creating safer opioid alternatives. It has been studied extensively for its analgesic properties and its ability to activate specific signaling pathways within the μ-opioid receptor system. The compound is cataloged under CAS number 1997387-43-5 and has been referenced in various scientific studies and chemical databases, including ChemicalBook and R&D Systems .
PZM21 belongs to the class of compounds known as ureas, specifically those containing dimethylamino and thiophene moieties. Its molecular formula is C19H27N3O2S, with a molecular weight of 361.5 g/mol. The compound demonstrates a high degree of selectivity for the μ-opioid receptor over other opioid receptors, making it a subject of interest in analgesic drug development .
The synthesis of PZM21 involves several key steps that typically include the formation of the urea linkage through the reaction of isocyanate derivatives with amines or alcohols. The process can be divided into:
Technical details regarding specific reaction conditions, catalysts, and purification methods are critical for optimizing yield and purity during synthesis but were not extensively detailed in available literature.
The molecular structure of PZM21 features a central urea group flanked by two distinct substituents: a dimethylamino group attached to a propyl chain containing a 4-hydroxyphenyl moiety, and a thiophene ring attached to another propyl chain. This configuration contributes to its binding affinity and selectivity for μ-opioid receptors.
PZM21 primarily interacts with μ-opioid receptors through G protein-coupled receptor signaling pathways. It has been shown to activate Gi proteins while exhibiting minimal recruitment of β-arrestin, which is associated with reduced side effects commonly seen with traditional opioid agonists.
PZM21 acts as a biased agonist at the μ-opioid receptor, selectively activating G protein signaling pathways while avoiding β-arrestin-mediated pathways that typically lead to adverse effects. This mechanism allows for effective analgesia with potentially lower risks associated with opioid use.
Data from studies indicate that PZM21 induces robust analgesia in mouse models while demonstrating a significantly reduced likelihood of causing conditioned place preference—a common measure of addiction potential—in vivo .
PZM21 is primarily researched for its potential applications in pain management as an alternative to traditional opioids like morphine. Its unique properties make it an attractive candidate for further development in clinical settings aimed at treating chronic pain without the typical adverse effects associated with opioid therapy.
Ongoing studies focus on understanding its pharmacological profile further, including long-term safety and efficacy assessments in various pain models .
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: